molecular formula C16H15FO4 B12778508 M8WF8C2Awx CAS No. 124027-42-5

M8WF8C2Awx

Cat. No.: B12778508
CAS No.: 124027-42-5
M. Wt: 290.29 g/mol
InChI Key: GOMCTEVDJGVPBD-SECBINFHSA-N
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Description

The compound 3’-Hydroxy-4’-Methoxyflurbiprofen (M8WF8C2Awx) is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). It is characterized by the presence of a hydroxy group at the 3’ position and a methoxy group at the 4’ position on the flurbiprofen molecule. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-4’-Methoxyflurbiprofen involves several steps:

Industrial Production Methods: Industrial production of 3’-Hydroxy-4’-Methoxyflurbiprofen typically involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The use of chiral-phase high-performance liquid chromatography (HPLC) is common for the separation and purification of the enantiomers .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy-4’-Methoxyflurbiprofen undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3’,4’-dihydroxyflurbiprofen.

    Reduction: Reduction reactions can convert the compound back to its parent flurbiprofen.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic or electrophilic reagents.

Major Products:

Scientific Research Applications

3’-Hydroxy-4’-Methoxyflurbiprofen has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Hydroxy-4’-Methoxyflurbiprofen is similar to that of flurbiprofen. It exerts its effects through the reversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain .

Comparison with Similar Compounds

    Flurbiprofen: The parent compound, used as an NSAID.

    4’-Hydroxyflurbiprofen: Another metabolite of flurbiprofen with similar properties.

    3’,4’-Dihydroxyflurbiprofen: An oxidation product of 3’-Hydroxy-4’-Methoxyflurbiprofen.

Uniqueness: 3’-Hydroxy-4’-Methoxyflurbiprofen is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s solubility, reactivity, and pharmacokinetics, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

124027-42-5

Molecular Formula

C16H15FO4

Molecular Weight

290.29 g/mol

IUPAC Name

(2R)-2-[3-fluoro-4-(3-hydroxy-4-methoxyphenyl)phenyl]propanoic acid

InChI

InChI=1S/C16H15FO4/c1-9(16(19)20)10-3-5-12(13(17)7-10)11-4-6-15(21-2)14(18)8-11/h3-9,18H,1-2H3,(H,19,20)/t9-/m1/s1

InChI Key

GOMCTEVDJGVPBD-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F)C(=O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F)C(=O)O

Origin of Product

United States

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